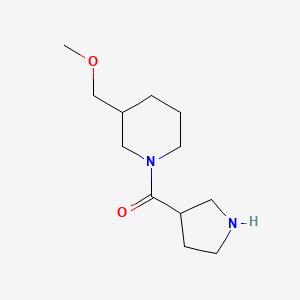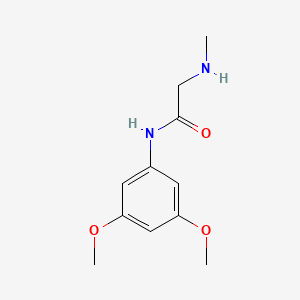![molecular formula C10H13NO3S B13325113 4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid](/img/structure/B13325113.png)
4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid is an organic compound that features a furan ring attached to a thiomorpholine ring, which is further substituted with a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid typically involves the reaction of furan-2-carbaldehyde with thiomorpholine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The thiomorpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted thiomorpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring and thiomorpholine moiety can interact with enzymes and receptors, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Furan-2-carboxylic acid: A simpler analog with a furan ring and carboxylic acid group.
Thiomorpholine-3-carboxylic acid: A compound with a thiomorpholine ring and carboxylic acid group.
Uniqueness: 4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid is unique due to the combination of the furan ring and thiomorpholine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H13NO3S |
|---|---|
Molekulargewicht |
227.28 g/mol |
IUPAC-Name |
4-(furan-2-ylmethyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO3S/c12-10(13)9-7-15-5-3-11(9)6-8-2-1-4-14-8/h1-2,4,9H,3,5-7H2,(H,12,13) |
InChI-Schlüssel |
ZTVJNJCEXCYGLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC(N1CC2=CC=CO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


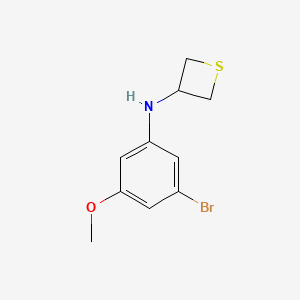
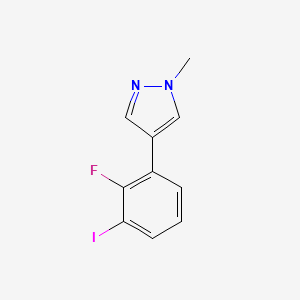
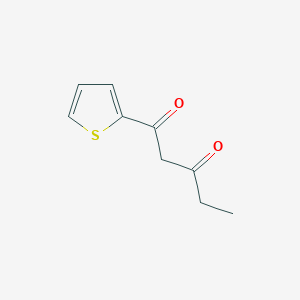
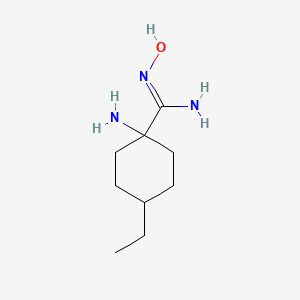
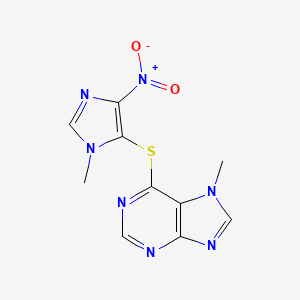
![Tert-butyl 2-(2-ethoxy-2-oxoethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13325067.png)
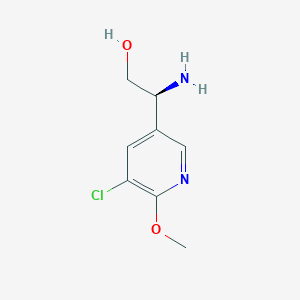
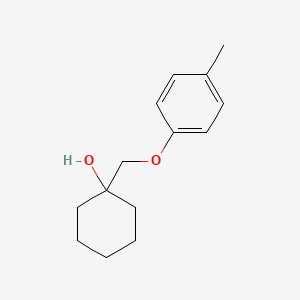
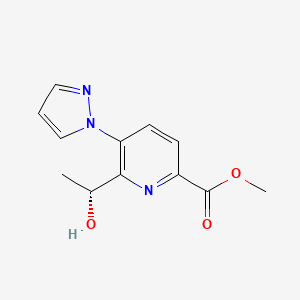


![Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13325092.png)
